molecular formula C16H19N3O4 B4916929 5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

Cat. No.: B4916929
M. Wt: 317.34 g/mol
InChI Key: LKSDUDPCIVEVTI-UHFFFAOYSA-N
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Description

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with hydroxy and ethylphenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenoxy group: This step involves the reaction of the pyrimidine intermediate with 4-ethylphenol in the presence of a suitable base.

    Formation of the iminomethyl group: This step involves the reaction of the intermediate with formaldehyde and a primary amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iminomethyl group can be reduced to form an amine.

    Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(4-methylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
  • 5-[3-(4-phenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
  • 5-[3-(4-chlorophenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

Uniqueness

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione is unique due to the presence of the ethylphenoxy group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-11-4-6-12(7-5-11)23-9-3-8-17-10-13-14(20)18-16(22)19-15(13)21/h4-7,10H,2-3,8-9H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSDUDPCIVEVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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